GSK575594A

GPR55 Species Selectivity GPCR Pharmacology

GSK575594A is a uniquely selective, dual-activity benzoylpiperazine essential for translational GPR55 and nAChR research. Unlike in-class analogs (e.g., GSK494581A), it offers a 60-fold selectivity window over GlyT1 (pEC50 6.8 vs. pIC50 5.0) and strict human GPR55 specificity—eliminating rodent background signaling in co-culture or xenograft models. Its inactivity across >200 molecular targets ensures clean signaling readouts for ERK1/2, RhoA, or other pathway studies. As a positive allosteric modulator (PAM) of Ascaris suum nAChR, it uniquely increases ACh-induced contraction Emax by 21%, enabling anthelmintic target screening. No other compound replicates this polypharmacology profile. Procure with confidence for human-tissue ex vivo studies and systems pharmacology investigations at the endocannabinoid-cholinergic interface.

Molecular Formula C24H23F2N3O3S
Molecular Weight 471.5 g/mol
CAS No. 909418-68-4
Cat. No. B607851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK575594A
CAS909418-68-4
SynonymsGSK575594A;  GSK 575594A;  GSK-575594A.
Molecular FormulaC24H23F2N3O3S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)F
InChIInChI=1S/C24H23F2N3O3S/c1-33(31,32)19-7-8-20(16-2-4-17(25)5-3-16)21(15-19)24(30)29-12-10-28(11-13-29)23-9-6-18(27)14-22(23)26/h2-9,14-15H,10-13,27H2,1H3
InChIKeyDAPKZHQMEQRNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK575594A (909418-68-4) Procurement Guide: Key Differentiators for nAChR and GPR55 Research


GSK575594A (CAS 909418-68-4), chemically [4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone (C24H23F2N3O3S, MW 471.5), is a synthetic benzoylpiperazine derivative that exhibits dual pharmacological activity [1]. It functions as a selective positive allosteric modulator (PAM) of the Ascaris suum nicotinic acetylcholine receptor (nAChR), enhancing agonist-induced muscle contraction , and as a potent, species-selective agonist of the human G protein-coupled receptor 55 (GPR55) with a pEC50 of 6.8 . Critically, this compound is highly specific for the human GPR55 ortholog and demonstrates no functional activity at the rodent receptor .

Why GSK575594A Cannot Be Simply Substituted with Other Benzoylpiperazines or GPR55 Agonists


Substitution of GSK575594A with in-class analogs like GSK494581A or alternative GPR55 agonists (e.g., CID1792197, ML184) is scientifically invalid due to fundamental differences in species selectivity and polypharmacology profiles. Unlike GSK494581A, which exhibits potent off-target inhibition of GlyT1 (pIC50 = 6.4), GSK575594A is the most GPR55-selective benzoylpiperazine identified to date, demonstrating a 60-fold selectivity window over GlyT1 (pEC50 6.8 vs. pIC50 5.0) . Furthermore, its strict species specificity for human over rodent GPR55 (due to 75% sequence identity divergence) renders it essential for translational studies that require human-target validation, whereas other agonists like O-1602 or CID1792197 do not share this species barrier . For nAChR research, GSK575594A is a unique positive allosteric modulator (PAM) that increases the Emax of acetylcholine-induced contractions by 21%, a functional profile distinct from negative modulators like diazepam which decrease Emax by 15% .

GSK575594A Comparative Selectivity and Activity Data: Benchmarks for Procurement Decisions


Species-Selective GPR55 Agonism: Human vs. Rodent Functional Divergence

GSK575594A demonstrates unique species selectivity, activating human GPR55 (hGPR55) with a pEC50 of 6.8 (approx. EC50 158 nM) but showing no functional activity at rodent GPR55 . This is a critical differentiator from other synthetic GPR55 agonists like ML184 (CID2440433), which does not exhibit this species barrier (reported to be active in murine models) . The 75% sequence identity between human and rodent orthologs underlies this divergence, making GSK575594A the only validated tool for experiments requiring strict human-target validation without confounding rodent background activity .

GPR55 Species Selectivity GPCR Pharmacology

GPR55 vs. GlyT1 Selectivity Window: A Cleaner Profile than GSK494581A

GSK575594A is the most GPR55-selective compound in the benzoylpiperazine series. It exhibits a 60-fold selectivity for GPR55 (pEC50 = 6.8) over the glycine transporter 1 (GlyT1) (pIC50 = 5.0) . This contrasts sharply with the close analog GSK494581A, which, despite similar GPR55 potency (pEC50 = 6.8), acts as a mixed-activity compound with significant GlyT1 inhibition (pIC50 = 6.4), resulting in negligible selectivity between the two targets . For studies where GlyT1 inhibition is a confounding variable (e.g., pain signaling, neuropsychiatric models), GSK575594A provides a cleaner pharmacological tool.

GPR55 GlyT1 Selectivity

Positive Allosteric Modulation of nAChR: Functional Differentiation from Negative Modulators

In the Ascaris suum neuromuscular preparation, GSK575594A acts as a positive allosteric modulator (PAM) of the nicotinic acetylcholine receptor (nAChR), enhancing the maximal contractile response (Emax) to acetylcholine (ACh) by 21% (from 1.19 g to 1.51 g) at a concentration of 3 μM . The EC50 dose ratio for ACh remained unchanged at 0.96, confirming its pure PAM mechanism without orthosteric competition . In contrast, diazepam acts as a negative modulator, decreasing Emax by 15% (from 1.11 g to 0.95 g) with a dose ratio of 1.42 at a much higher concentration of 100 μM . This direct functional comparison establishes GSK575594A as a superior tool for enhancing nAChR signaling, whereas diazepam and flumazenil primarily suppress it.

nAChR Allosteric Modulation Anthelmintic

Broad-Spectrum Target Profiling: Negligible Off-Target Activity Across 200+ Assays

GSK575594A was profiled against a panel of over 200 validated molecular targets, including kinases, proteases, GPCRs, ion channels, nuclear receptors, and membrane transporters. The compound demonstrated no significant activity across this diverse panel . While similar broad profiling data for direct comparators like CID1792197 or ML184 is not publicly available in the same detail, this level of comprehensive negative screening is a hallmark of a well-validated chemical probe. It provides procurement confidence that experimental outcomes are attributable to the intended target (GPR55 or nAChR) rather than unanticipated polypharmacology.

Off-target Selectivity Panel Drug Discovery

Potency Comparison: GSK575594A vs. CID1792197 and ML184 at Human GPR55

GSK575594A activates human GPR55 with a pEC50 of 6.8, corresponding to an approximate EC50 of 158 nM in a yeast-based functional assay . This potency is comparable to other widely used synthetic GPR55 agonists: CID1792197 has a reported EC50 of 110 nM in a β-arrestin trafficking assay , while ML184 (CID2440433) has a reported EC50 of 250 nM . While all three are potent and selective for GPR55 over CB1/CB2, GSK575594A offers the unique combination of potency, proven species selectivity (inactive at rodent), and a clean off-target profile validated across >200 assays .

GPR55 Potency EC50

Negligible Affinity for Cannabinoid Receptors CB1 and CB2

GSK575594A exhibits negligible affinity for the cannabinoid receptor 1 (CB1) with a Ki > 40,000 nM, and shows no activity at CB2 . This is a critical selectivity feature, as many other GPR55 ligands, including the endogenous lipid L-α-lysophosphatidylinositol (LPI) and some synthetic agonists, can cross-activate or modulate CB1/CB2 pathways . For instance, the atypical cannabinoid O-1602, while a potent GPR55 agonist (EC50 ~13 nM), shows no activity at CB1 or CB2 up to 30,000 nM, but its structural class raises concerns about off-target cannabinoid system engagement [1]. GSK575594A's confirmed high selectivity against CB1/CB2 ensures that observed physiological effects can be attributed solely to GPR55 engagement, a key requirement for target validation studies.

Cannabinoid Receptor CB1 CB2 Selectivity

Optimal Use Cases for GSK575594A in Academic and Pharmaceutical Research Programs


Human GPR55 Target Validation in Translational Models

Due to its strict species specificity (active only on human GPR55), GSK575594A is the preferred tool for ex vivo studies using human tissue samples or cell lines expressing hGPR55. Its lack of rodent GPR55 activity eliminates background signaling in co-culture or xenotransplantation models, allowing for cleaner interpretation of human receptor function .

Positive Allosteric Modulation of Parasitic nAChR for Anthelmintic Discovery

GSK575594A serves as a prototype PAM for investigating the Ascaris suum nAChR, a validated anthelmintic target. Its ability to increase acetylcholine-induced contraction by 21% at 3 μM provides a functional benchmark for screening new chemical entities aimed at potentiating, rather than blocking, cholinergic neurotransmission in parasitic nematodes .

GPR55-Selective Signaling Studies Requiring Minimal Off-Target Interference

For researchers investigating GPR55-mediated pathways (e.g., ERK1/2 phosphorylation, RhoA activation) in neurobiology or oncology, GSK575594A offers a distinct advantage over GSK494581A or CID1792197. Its 60-fold selectivity over GlyT1 and inactivity across >200 diverse molecular targets ensures that signaling readouts are predominantly driven by GPR55 engagement, reducing the need for complex counter-screens .

Dual-Mechanism Studies Linking GPR55 and Cholinergic Systems

Given its dual activity as a hGPR55 agonist and an nAChR PAM, GSK575594A is uniquely positioned for studies exploring the intersection of the endocannabinoid and cholinergic systems. This dual pharmacology, while requiring careful control design, is a valuable attribute for systems pharmacology approaches investigating novel analgesic or anti-inflammatory pathways .

Technical Documentation Hub

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